1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
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Overview
Description
1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene is a chemical compound with the molecular formula C22H26. It is known for its unique structure, which includes an ethyl group and a hexyl-substituted phenyl group connected by an ethynyl linkage. This compound has a molecular weight of 290.44 g/mol and is characterized by its specific physical properties, such as a melting point of 11°C and a boiling point of 172-174°C at 0.5 mmHg .
Preparation Methods
The synthesis of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene typically involves a series of organic reactions. One common synthetic route includes the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the preparation of an ethynyl intermediate through the reaction of a suitable alkyne with a halogenated benzene derivative.
Coupling Reaction: The ethynyl intermediate is then coupled with 4-n-hexylphenyl using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under specific conditions (e.g., presence of a base like triethylamine and a solvent like tetrahydrofuran).
Final Product Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials, particularly in the field of organic electronics and photonics.
Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene exerts its effects involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a Sigma Complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate.
Deprotonation: A proton is removed from the intermediate, yielding the substituted benzene ring.
The specific molecular targets and pathways involved depend on the context of its application, such as its interaction with biological macromolecules in medicinal research.
Comparison with Similar Compounds
1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene can be compared with similar compounds, such as:
1-Ethyl-4-[2-(4-n-butylphenyl)ethynyl]benzene: This compound has a butyl group instead of a hexyl group, leading to differences in physical properties and reactivity.
1-Ethyl-4-[2-(4-n-octylphenyl)ethynyl]benzene: The presence of an octyl group results in variations in solubility and chemical behavior.
1-Methyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene: The substitution of an ethyl group with a methyl group affects the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific structural features, which influence its physical and chemical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-ethyl-4-[2-(4-hexylphenyl)ethynyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-3-5-6-7-8-20-13-15-22(16-14-20)18-17-21-11-9-19(4-2)10-12-21/h9-16H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEJWGXSGOFJTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596803 |
Source
|
Record name | 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117923-34-9 |
Source
|
Record name | 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117923-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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